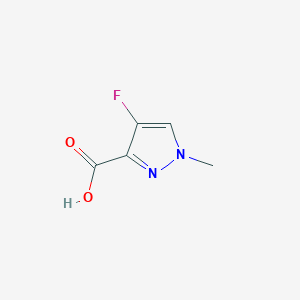

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

描述

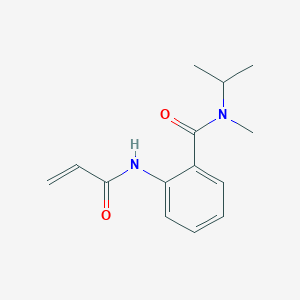

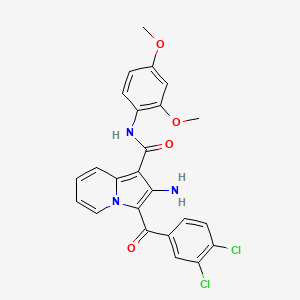

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic organic compound. It features a pyrazole ring, a nitrogen-containing five-membered ring, substituted with a fluorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 1H-pyrazole-3-carboxylic acid.

Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic steps for higher yields and cost-effectiveness. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3); conditions typically involve anhydrous solvents.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds; conditions often require inert atmospheres.

Major Products Formed:

Esters and Amides: Resulting from oxidation reactions.

Alcohols and Amines: Resulting from reduction reactions.

Substituted Pyrazoles: Resulting from substitution reactions.

作用机制

Target of Action

The primary target of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and transfers the electrons to ubiquinone .

Mode of Action

The compound interacts with its target, SDH, by inhibiting its activity .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Pharmacokinetics

These properties, along with factors such as its lipophilicity and protein binding, would influence its bioavailability .

Result of Action

The inhibition of SDH by this compound leads to a decrease in cellular ATP levels, which can have various effects at the molecular and cellular levels . For instance, it can lead to cell death in organisms that rely heavily on aerobic respiration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Similarly, the presence of other substances, such as food or drugs, can affect its metabolism and excretion .

科学研究应用

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.

相似化合物的比较

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a difluoromethyl group instead of a fluorine atom.

1-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom.

Uniqueness: 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to participate in various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.

属性

IUPAC Name |

4-fluoro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFPXGKBXKLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)

![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)